molecular formula C9H10O3 B1293844 4-(2-Hydroxyethoxy)benzaldehyde CAS No. 22042-73-5

4-(2-Hydroxyethoxy)benzaldehyde

Cat. No.: B1293844
CAS No.: 22042-73-5
M. Wt: 166.17 g/mol
InChI Key: VCDGTEZSUNFOKA-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethoxy)benzaldehyde is an organic compound with the molecular formula C₉H₁₀O₃. It is characterized by the presence of a benzaldehyde group substituted with a hydroxyethoxy group at the para position. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Hydroxyethoxy)benzaldehyde can be synthesized through the nucleophilic substitution reaction of 4-hydroxybenzaldehyde with 2-chloroethanol. The reaction typically involves the use of a base such as potassium carbonate or sodium carbonate to facilitate the substitution process. The reaction is carried out in an organic solvent like acetonitrile or N,N-dimethylformamide at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is continuously monitored and adjusted to optimize the production efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 4-(2-Hydroxyethoxy)benzoic acid

    Reduction: 4-(2-Hydroxyethoxy)benzyl alcohol

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Hydroxyethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceutical agents with potential therapeutic effects.

    Industry: It is employed in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethoxy)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde group can form Schiff bases with amines, while the hydroxyethoxy group can undergo further substitution reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxybenzaldehyde
  • 4-(2-Methoxyethoxy)benzaldehyde
  • 4-(2-Fluoroethoxy)benzaldehyde

Uniqueness

4-(2-Hydroxyethoxy)benzaldehyde is unique due to the presence of both a hydroxy and an ethoxy group, which provides it with distinct reactivity and solubility properties. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

IUPAC Name

4-(2-hydroxyethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDGTEZSUNFOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066755
Record name Benzaldehyde, 4-(2-hydroxyethoxy)-
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22042-73-5
Record name 4-(2-Hydroxyethoxy)benzaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-(2-hydroxyethoxy)-
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Record name Benzaldehyde, 4-(2-hydroxyethoxy)-
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Record name Benzaldehyde, 4-(2-hydroxyethoxy)-
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Record name 4-(2-Hydroxyethoxy)benzaldehyde
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Synthesis routes and methods I

Procedure details

2-Bromoethanol (5.8 mL) and potassium carbonate (11.3 g) were successively added to a solution of 4-hydroxybenzaldehyde (5.0 g) in MeCN (100 mL). The resulting mixture was stirred and heated at reflux for 3 days under argon. The reaction mixture was cooled to RT and partitioned between EtOAc (100 mL) and 1M aqueous NaOH solution (100 mL). The organic layer was washed with brine (100 mL). The aqueous layers were combined and extracted with EtOAc (50 mL). The organic layers were combined, dried over sodium sulphate, filtered and evaporated in vacuo to give the subtitled compound as a yellow oil. Yield 6.4 g.
Quantity
5.8 mL
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11.3 g
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5 g
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100 mL
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Synthesis routes and methods II

Procedure details

To a solution of 4-hydroxybenzaldehyde (366 mg, 3 mmol) in anhydrous DMF (7 ml), under nitrogen atmosphere, K2CO3 (829 mg, 6 mmol), and, after 10 minutes, bromoethanol (450 mg, 3.6 mmol) were added. The mixture was heated to reflux for 3 hours, then water was added and the product was extracted with CH2Cl2. The organic layers were washed with water and with NaCl saturated solution, dried with Na2SO4. After evaporation of the solvent, the crude product was purified by chromatography on silica gel (Petroleum ether/Ethyl acetate 2/1); 400 mg (yield 80%) of pure product of the title were obtained.
Quantity
366 mg
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reactant
Reaction Step One
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829 mg
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reactant
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7 mL
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solvent
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450 mg
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reactant
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0 (± 1) mol
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Yield
80%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

Ueno et al. (U.S. Pat. No. 6,340,759) also describe a two-step procedure for preparing p-(2-hydroxyethoxy)styrene starting with p-hydroxybenzaldehyde. In the first step, p-(2-hydroxyethoxy)benzaldehyde is formed by reacting p-hydroxybenzaldehyde, sodium hydride, and (2-bromoethoxy)-tert-butyldimethylsilane. In the second step, p-(2-hydroxyethoxy)styrene is formed by reacting the isolated p-(2-hydroxyethoxy)benzaldehyde with (ethyl)triphenylphosphonium bromide in the presence of sodium hydride.
Name
p-(2-hydroxyethoxy)styrene
Quantity
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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